molecular formula C20H15N5OS B5516705 4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5516705
M. Wt: 373.4 g/mol
InChI Key: OPOMNLALNANNGC-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. It is a heterocyclic compound that contains a triazole ring and a thiol group. The compound has been synthesized using various methods and has shown promising results in various research studies.

Scientific Research Applications

Corrosion Inhibition

The Schiff’s bases derived from pyridyl substituted triazoles, including compounds similar to the one , have been investigated for their potential as corrosion inhibitors. Specifically, these compounds have demonstrated effectiveness in protecting mild steel from corrosion in hydrochloric acid solutions. The inhibition efficiency of these compounds is attributed to their adsorption onto the metal surface, forming a protective layer that significantly reduces the rate of corrosion. This adsorption behavior is well-described by the Langmuir adsorption isotherm, with potentiodynamic polarization data suggesting a mixed mode of corrosion inhibition. Theoretical calculations, including density functional theory (DFT) methods, have been employed to further understand the impact of molecular structure on inhibition efficiency, complemented by surface analysis techniques that confirm the formation of a protective film on the mild steel surface (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Derivatives of 4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial activities. Research indicates that some newly synthesized triazole compounds, including variations of the specified chemical structure, show significant antimicrobial activity against a range of bacteria and fungi. This highlights the potential of these compounds in the development of new antimicrobial agents, with studies focusing on their synthesis, characterization, and the evaluation of their biological activities (Bayrak et al., 2009).

Biological and Pharmacological Applications

Investigations into the biological and pharmacological applications of triazole derivatives, including those structurally related to the chemical , have revealed a broad spectrum of activities. These compounds have been explored for their potential in treating various diseases, highlighting their significance in medicinal chemistry. Research encompasses the synthesis of triazole Schiff’s base derivatives and their evaluation for inhibitory kinetics on specific enzymes, suggesting their utility in the design of enzyme inhibitors with potential therapeutic applications. Furthermore, the synthesis and anticancer evaluation of triazole derivatives underscore their potential utility in developing new anticancer drugs, showcasing the versatility and therapeutic potential of these compounds (Yu et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final .

properties

IUPAC Name

4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS/c27-20-24-23-19(16-7-5-11-21-14-16)25(20)22-13-15-6-4-10-18(12-15)26-17-8-2-1-3-9-17/h1-14H,(H,24,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOMNLALNANNGC-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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